molecular formula C13H10F3NO3S2 B2821195 2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021020-76-7

2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2821195
CAS RN: 1021020-76-7
M. Wt: 349.34
InChI Key: YTGNGEVERNOXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as TSTU, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based coupling reagent that is commonly used in peptide synthesis. In

Scientific Research Applications

Pharmacological Characterization of KOR Antagonists

Compounds with intricate molecular structures, including those with sulfonamide and acetamide functionalities, have been extensively studied for their pharmacological effects, particularly as κ-opioid receptor (KOR) antagonists. These compounds show potential for treating depression and addiction disorders due to their selective inhibition of KOR over other opioid receptors. For example, Grimwood et al. (2011) characterized a novel KOR antagonist with high affinity for human, rat, and mouse KORs, demonstrating potential therapeutic applications in depression and addiction (Grimwood et al., 2011).

Glutaminase Inhibitors for Cancer Treatment

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating a novel approach to cancer treatment through GLS inhibition. These compounds, including various acetamide derivatives, have shown efficacy in attenuating the growth of human lymphoma B cells in vitro and in vivo (Shukla et al., 2012).

Optoelectronic Properties of Polythiophenes

Research on thiazole-based polythiophenes, including compounds such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, has explored their optoelectronic properties. These studies contribute to the development of materials with potential applications in electronic devices, highlighting the role of structural modifications in altering the optical and electronic characteristics of polymers (Camurlu & Guven, 2015).

Antimicrobial and Antitumor Activities

Derivatives of benzimidazole and benzothiazole, incorporating acetamide functionalities, have been synthesized and tested for their antimicrobial and antitumor activities. These compounds demonstrate significant biological activity, offering insights into the design of new therapeutic agents (Devi, Shahnaz, & Prasad, 2022).

properties

IUPAC Name

2-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S2/c14-13(15,16)9-4-1-2-5-10(9)17-11(18)8-22(19,20)12-6-3-7-21-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGNGEVERNOXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.